2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
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Description
2,5-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16F2N4O3S and its molecular weight is 430.43. The purity is usually 95%.
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Biological Activity
2,5-Difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology. Its unique structure, characterized by a sulfonamide group and an imidazo[1,2-b]pyridazine moiety, suggests various biological activities, particularly in antimicrobial and cardiovascular contexts.
Chemical Structure and Properties
The compound features:
- Fluorine Substituents : Enhances lipophilicity and metabolic stability.
- Imidazo[1,2-b]pyridazine Moiety : Known for its presence in several bioactive compounds, potentially contributing to antimicrobial activity.
- Sulfonamide Group : Commonly associated with inhibition of bacterial growth through interference with folate biosynthesis.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Dihydropteroate Synthase (DHPS) : This mechanism is typical for sulfonamides, leading to disrupted folate biosynthesis in bacteria.
- Antimicrobial Activity : The imidazo[1,2-b]pyridazine structure may enhance its effectiveness against various pathogens by disrupting peptidoglycan synthesis.
Antimicrobial Efficacy
Research indicates that compounds featuring the imidazo[1,2-b]pyridazine scaffold exhibit notable antimicrobial properties. For instance:
- Bactericidal Activity : Studies have shown that derivatives of this class can effectively target Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating their potency against resistant strains .
Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
M6 | Klebsiella pneumoniae | 1500 | 7500 |
M19 | Pseudomonas aeruginosa | 1500 | 1500 |
Cardiovascular Effects
Some studies have explored the cardiovascular implications of sulfonamide derivatives:
- Perfusion Pressure Changes : Research on related sulfonamides indicates potential effects on coronary resistance and perfusion pressure in isolated rat heart models . The findings suggest that these compounds can modulate cardiovascular function, although specific data on the compound remains limited.
Case Studies
- Antimicrobial Activity Against Mycobacterium tuberculosis :
- Sulfonamide Derivatives' Impact on Cardiovascular Health :
Properties
IUPAC Name |
2,5-difluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-12-3-4-13(17-11-26-19(23-17)7-8-20(24-26)29-2)9-16(12)25-30(27,28)18-10-14(21)5-6-15(18)22/h3-11,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZTWZPHPIKKMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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